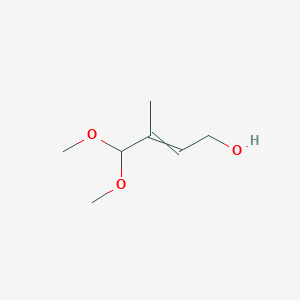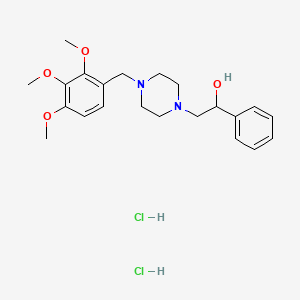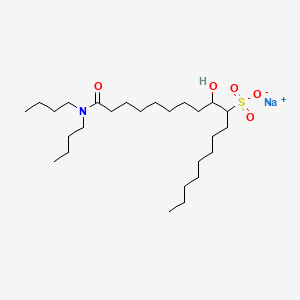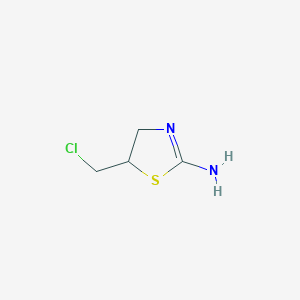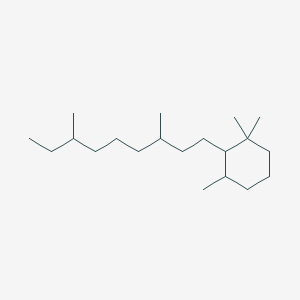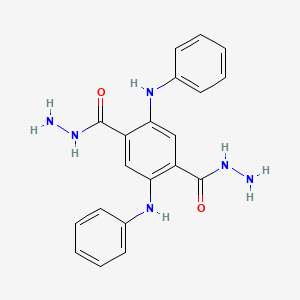
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes butyl groups and a sulfanylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with butyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dimethyl-1,3,6,7-tetrahydro-2H-purin-2-one: A similar purine derivative with methyl groups instead of butyl groups.
1,3-Dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one: Another purine derivative with different substituents.
Uniqueness
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is unique due to its specific combination of butyl groups and a sulfanylidene moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65769-84-8 |
|---|---|
Molekularformel |
C13H20N4OS |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
3,7-dibutyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-5-7-16-9-14-11-10(16)12(19)15-13(18)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
InChI-Schlüssel |
WBLGKNBJNAICEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1C(=S)NC(=O)N2CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


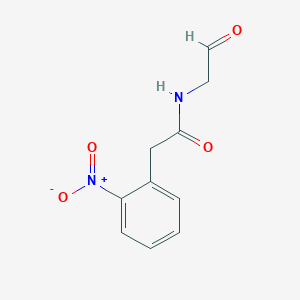
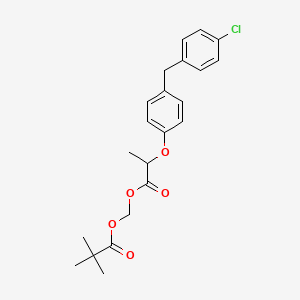

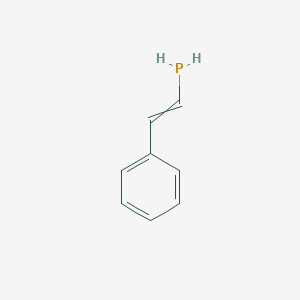
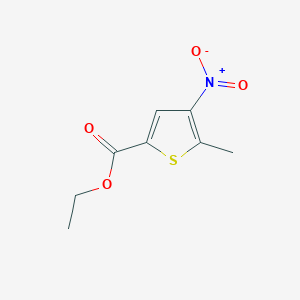

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
